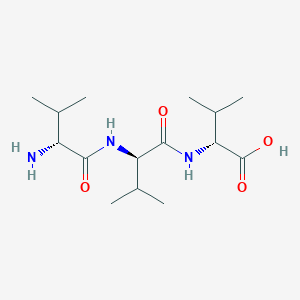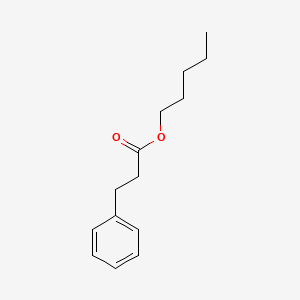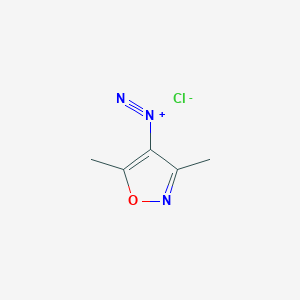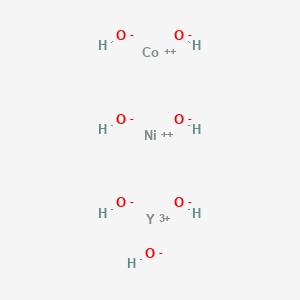
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) is a complex compound that combines the properties of cobalt, nickel, and yttrium hydroxides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) typically involves the co-precipitation method. This process includes the simultaneous precipitation of cobalt, nickel, and yttrium hydroxides from their respective nitrate or chloride salts in an alkaline medium. The reaction is usually carried out at room temperature with constant stirring to ensure homogeneity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions such as temperature, pH, and concentration of reactants, ensuring consistent product quality. The solid-state urea flux synthesis method is also employed, where urea acts as a precipitating agent in the presence of metal nitrate hexahydrates .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced back to its original state or to lower oxidation states.
Substitution: Ligand exchange reactions can occur, where hydroxide ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anions for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxides, hydroxides, and mixed-metal compounds. These products often exhibit enhanced electrochemical properties, making them suitable for applications in energy storage and catalysis .
Aplicaciones Científicas De Investigación
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) has a wide range of scientific research applications:
Energy Storage: It is used as an electrode material in supercapacitors and batteries due to its high capacitance and stability.
Materials Science: It is employed in the synthesis of advanced materials with unique structural and electronic properties.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
Mecanismo De Acción
The mechanism by which cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) exerts its effects is primarily through its electrochemical activity. The compound undergoes reversible redox reactions, facilitating electron transfer processes. This makes it an effective material for energy storage applications. The molecular targets and pathways involved include the active sites on the metal hydroxide surfaces, which interact with reactants to catalyze various reactions .
Comparación Con Compuestos Similares
Similar Compounds
Nickel hydroxide: Commonly used in batteries and supercapacitors.
Cobalt hydroxide: Used as a catalyst and in battery electrodes.
Yttrium hydroxide: Known for its applications in materials science and catalysis.
Uniqueness
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) stands out due to its combination of properties from cobalt,
Propiedades
Número CAS |
364589-07-1 |
|---|---|
Fórmula molecular |
CoH7NiO7Y |
Peso molecular |
325.58 g/mol |
Nombre IUPAC |
cobalt(2+);nickel(2+);yttrium(3+);heptahydroxide |
InChI |
InChI=1S/Co.Ni.7H2O.Y/h;;7*1H2;/q2*+2;;;;;;;;+3/p-7 |
Clave InChI |
AXDAVXMGURJNSK-UHFFFAOYSA-G |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Ni+2].[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
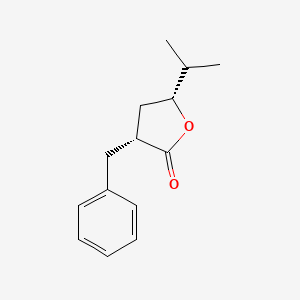

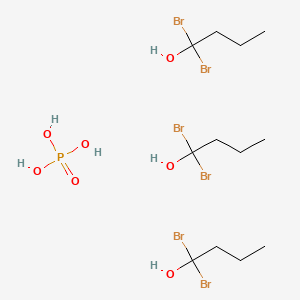

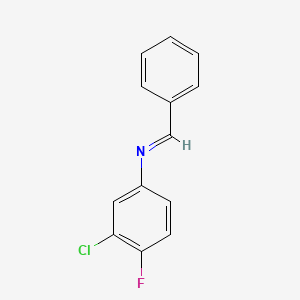
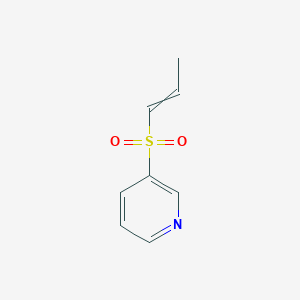
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
